molecular formula C11H20O3 B13155170 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

Katalognummer: B13155170
Molekulargewicht: 200.27 g/mol
InChI-Schlüssel: BLZLLBTUWBECCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring substituted with a methoxymethyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of hexane derivatives.

    Introduction of the Methoxymethyl Group: This step involves the reaction of the cyclohexane ring with methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with reagents such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Vergleich Mit ähnlichen Verbindungen

    4,4-Dimethylcyclohexane-1-carboxylic acid: Lacks the methoxymethyl group, making it less lipophilic.

    1-(Hydroxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid: Contains a hydroxymethyl group instead of a methoxymethyl group, affecting its reactivity and solubility.

Uniqueness: 1-(Methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid is unique due to the presence of both the methoxymethyl and carboxylic acid groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C11H20O3

Molekulargewicht

200.27 g/mol

IUPAC-Name

1-(methoxymethyl)-4,4-dimethylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O3/c1-10(2)4-6-11(7-5-10,8-14-3)9(12)13/h4-8H2,1-3H3,(H,12,13)

InChI-Schlüssel

BLZLLBTUWBECCO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC(CC1)(COC)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.